molecular formula C19H24FN5O4S2 B14154557 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 714290-17-2

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B14154557
CAS No.: 714290-17-2
M. Wt: 469.6 g/mol
InChI Key: UWEHWDVOJGEWNM-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonylpiperazine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the piperazine ring: This involves the reaction of 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the piperazine intermediate with 5-propyl-1,3,4-thiadiazole-2-amine.

    Formation of the butanamide linkage: The final step involves the reaction of the intermediate with a suitable butanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole: This compound shares the sulfonylpiperazine and fluorophenyl moieties but differs in the thiadiazole structure.

    1-(4-fluorophenyl)piperazine: This compound contains the fluorophenyl and piperazine moieties but lacks the sulfonyl and thiadiazole groups.

Uniqueness

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

714290-17-2

Molecular Formula

C19H24FN5O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C19H24FN5O4S2/c1-2-3-17-22-23-19(30-17)21-16(26)8-9-18(27)24-10-12-25(13-11-24)31(28,29)15-6-4-14(20)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,21,23,26)

InChI Key

UWEHWDVOJGEWNM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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